![molecular formula C14H17NO4 B3039492 (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester CAS No. 111051-17-3](/img/structure/B3039492.png)
(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester
Overview
Description
(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester, also known as BOC-L-phenylalanine methyl ester, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid phenylalanine and has been synthesized for its potential use as a building block in the development of new drugs and pharmaceuticals. In
Mechanism of Action
The mechanism of action of (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester is not well understood. However, it is believed to act as a substrate or inhibitor of various enzymes and receptors, depending on the specific compound it is used to synthesize. For example, compounds synthesized from (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester have been shown to act as inhibitors of DPP-4 and RAAS, as well as ligands for the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester are dependent on the specific compound it is used to synthesize. However, compounds synthesized from (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester have been shown to have a range of effects, including the inhibition of enzymes and receptors, as well as the modulation of neurotransmitter levels in the brain. These effects have potential therapeutic applications in the treatment of various diseases and disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester in lab experiments is its versatility. It can be used as a building block in the synthesis of a wide range of compounds, making it useful in the development of new drugs and pharmaceuticals. Another advantage is its stability, which allows for easy storage and handling.
One limitation of using (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester in lab experiments is its cost. It is a synthetic compound that can be expensive to produce, which may limit its use in some research settings. Another limitation is the potential for variability in the synthesis process, which can affect the quality and purity of the final product.
Future Directions
There are many potential future directions for the use of (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester in scientific research. One direction is the development of new compounds for the treatment of diseases and disorders, such as diabetes, hypertension, and neurological disorders. Another direction is the exploration of its potential as a tool for studying the mechanisms of enzymes and receptors, which could lead to a better understanding of their role in disease and the development of new therapies. Finally, there is potential for the use of (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester in the development of new imaging agents for diagnostic purposes.
Scientific Research Applications
(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester has been widely used in scientific research as a building block in the development of new drugs and pharmaceuticals. It has been used in the synthesis of various compounds, including inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and renin-angiotensin-aldosterone system (RAAS), which are potential targets for the treatment of diabetes and hypertension, respectively. It has also been used in the synthesis of ligands for various receptors, such as the dopamine D2 receptor and the sigma-1 receptor, which are potential targets for the treatment of neurological disorders.
properties
IUPAC Name |
(3R,4R)-1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRKEXYTCFTDDC-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963840 | |
Record name | 1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester | |
CAS RN |
111138-46-6, 474317-64-1 | |
Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, monomethyl ester, (3R-trans)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111138-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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